molecular formula C18H20O3 B12540437 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one CAS No. 821771-88-4

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one

Cat. No.: B12540437
CAS No.: 821771-88-4
M. Wt: 284.3 g/mol
InChI Key: HXCVPTSHHZPOGQ-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one is an organic compound that belongs to the class of phenyl ketones It features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through a nucleophilic substitution reaction.

    Formation of the Hydroxypentanone Chain: The hydroxypentanone chain is introduced via a series of reactions, including aldol condensation and subsequent reduction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of 1-[4-(Benzyloxy)phenyl]-1-pentanone.

    Reduction: Formation of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-2-one
  • 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-4-one
  • 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-5-one

Uniqueness: 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

821771-88-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

1-hydroxy-1-(4-phenylmethoxyphenyl)pentan-3-one

InChI

InChI=1S/C18H20O3/c1-2-16(19)12-18(20)15-8-10-17(11-9-15)21-13-14-6-4-3-5-7-14/h3-11,18,20H,2,12-13H2,1H3

InChI Key

HXCVPTSHHZPOGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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